molecular formula C13H14O3 B1310784 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one CAS No. 66346-53-0

5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one

Cat. No.: B1310784
CAS No.: 66346-53-0
M. Wt: 218.25 g/mol
InChI Key: WMSVQPRIONJUIS-UHFFFAOYSA-N
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Description

5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one is a compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound is characterized by its chromen-2-one core structure, substituted with hydroxy, methyl, and propyl groups at specific positions. Coumarins are widely studied for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties .

Biochemical Analysis

Biochemical Properties

5-Hydroxy-7-methyl-4-propyl-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, coumarin derivatives, including this compound, have been shown to inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication . This interaction is essential for its antimicrobial properties. Additionally, it has been observed to interact with proteins involved in oxidative stress responses, thereby exhibiting antioxidant activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to affect the NF-κB signaling pathway, which plays a critical role in inflammation and immune responses . By inhibiting this pathway, this compound can reduce inflammation and oxidative stress in cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with DNA gyrase results in the inhibition of bacterial DNA replication, which is crucial for its antimicrobial activity . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and upregulate the expression of antioxidant enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that it remains stable under standard storage conditions, but its activity may degrade over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antioxidant and anti-inflammatory effects, although the exact duration of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant antioxidant and anti-inflammatory activities without noticeable adverse effects . At higher doses, it may cause toxicity and adverse effects, such as liver damage and gastrointestinal disturbances . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. For instance, it undergoes phase I and phase II metabolic reactions, including hydroxylation and conjugation, which enhance its solubility and excretion . These metabolic pathways are crucial for maintaining its therapeutic efficacy and minimizing potential toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . For example, it may bind to plasma proteins, facilitating its transport in the bloodstream and distribution to target tissues .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization in the mitochondria can enhance its antioxidant activity by directly scavenging mitochondrial reactive oxygen species .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one typically involves the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions. One common method includes the Pechmann condensation, where phenols react with β-ketoesters in the presence of a strong acid catalyst such as sulfuric acid or aluminum chloride . The reaction is usually carried out at elevated temperatures to facilitate the formation of the chromen-2-one ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the specific reagents and conditions used .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one stands out due to its unique substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the propyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

IUPAC Name

5-hydroxy-7-methyl-4-propylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-3-4-9-7-12(15)16-11-6-8(2)5-10(14)13(9)11/h5-7,14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSVQPRIONJUIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=CC(=C12)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60417514
Record name 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60417514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66346-53-0
Record name 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60417514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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